N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine
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Overview
Description
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine is a chemical compound with the molecular formula C12H12ClNO It is known for its unique structure, which includes a chlorophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine typically involves the reaction of 5-(4-chlorophenyl)-2-furaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
Scientific Research Applications
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-[2-(dimethylamino)ethyl]amine
- N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-ethylamine
Uniqueness
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a furan ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)furan-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMWBJBTSONWMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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